Bicyclohexyl-3,5-dione

Description

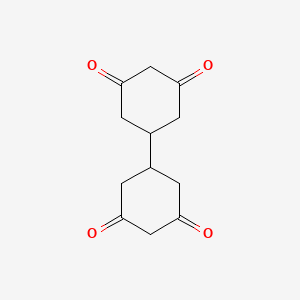

Structure

3D Structure

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

5-(3,5-dioxocyclohexyl)cyclohexane-1,3-dione |

InChI |

InChI=1S/C12H14O4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h7-8H,1-6H2 |

InChI Key |

ATMNBHXAIFKFIE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2CC(=O)CC(=O)C2 |

Origin of Product |

United States |

Synthetic Methodologies for Bicyclohexyl 3,5 Dione and Its Structural Analogues

Retrosynthetic Disconnections and Precursor Identification

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. For Bicyclohexyl-3,5-dione, several logical disconnections can be proposed, highlighting potential precursor molecules.

The primary disconnection strategy for a 1,3-dicarbonyl compound is the cleavage of the C-C bond between the carbonyl groups, which points to an acylation of an enolate or a related nucleophile. This leads to a keto-ester or a similar precursor. Another powerful approach for cyclic 1,3-diones is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation.

Key Retrosynthetic Disconnections for this compound:

1,3-Dicarbonyl Disconnection (Claisen Condensation Approach): Disconnecting the bond between C-3 and C-4 suggests a precursor like a cyclohexyl-substituted keto-ester. This disconnection is based on the logic of a Claisen condensation, where an ester enolate attacks another ester.

Michael Addition/Aldol Condensation Disconnection (Robinson Annulation Approach): This disconnection breaks the bicyclic system into a cyclohexyl-substituted α,β-unsaturated ketone and a nucleophilic enolate derived from a ketone or a related species. This is a classic strategy for the formation of six-membered rings with a ketone functionality.

Diels-Alder Disconnection: While less common for this specific substitution pattern, a potential disconnection could involve a Diels-Alder reaction between a cyclohexyl-substituted diene and a suitable dienophile, followed by functional group manipulations to yield the desired dione (B5365651).

De Novo Synthesis Pathways for the this compound Core

De novo synthesis refers to the construction of a complex molecule from simple, acyclic precursors. For this compound, this involves the simultaneous formation of the second cyclohexane (B81311) ring and the installation of the dione functionality.

Cyclization Reactions: Intramolecular and Intermolecular Approaches

Cyclization reactions are fundamental to the synthesis of cyclic molecules. Both intramolecular and intermolecular strategies can be envisioned for the construction of the this compound core.

Intramolecular Cyclization:

An intramolecular approach involves a single molecule containing all the necessary atoms to form the ring. A plausible strategy would be a Dieckmann condensation of a suitably substituted acyclic diester. For instance, a diester bearing a cyclohexyl group could be treated with a strong base to induce cyclization and form the β-keto ester, which upon hydrolysis and decarboxylation would yield a cyclohexyl-substituted cyclohexanone. Subsequent oxidation would then lead to the desired 3,5-dione.

| Precursor Type | Reaction | Conditions | Product |

| Acyclic diester with cyclohexyl substituent | Dieckmann Condensation | NaOEt, Toluene | Cyclohexyl-substituted β-keto ester |

| Cyclohexyl-substituted γ-keto nitrile | Thorpe-Ziegler Reaction | NaNH2, Benzene (B151609) | Cyclohexyl-substituted β-enaminonitrile |

Intermolecular Cyclization:

Intermolecular approaches involve the reaction of two or more different molecules to form the cyclic product. A classic example that could be adapted is the Robinson annulation. In this scenario, a cyclohexyl-substituted Michael acceptor, such as cyclohexyl vinyl ketone, would react with an enolate donor, like the enolate of acetone, to form a 1,5-diketone. This intermediate would then undergo an intramolecular aldol condensation to form the bicyclic enone, which could be further functionalized to the 3,5-dione.

| Reactant 1 | Reactant 2 | Reaction | Conditions | Product |

| Cyclohexyl vinyl ketone | Acetone enolate | Michael Addition | Base (e.g., NaOH) | 1,5-diketone intermediate |

| 1,5-diketone intermediate | - | Intramolecular Aldol Condensation | Acid or Base | Bicyclic enone |

Multi-Component Assembly Strategies

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. For the synthesis of the this compound core, an MCR approach could offer a highly efficient and atom-economical route.

A potential MCR strategy could involve a Hantzsch-type reaction or a variation thereof. For example, the reaction of cyclohexanecarboxaldehyde, a β-ketoester (e.g., ethyl acetoacetate), and a source of ammonia or an amine, followed by cyclization and subsequent functional group manipulation, could lead to a dihydropyridine ring, which could then be transformed into the desired bicyclic dione.

Another plausible multi-component strategy involves the condensation of an aldehyde, a β-dicarbonyl compound, and a urea or thiourea derivative (Biginelli reaction), which could be adapted to form a pyrimidinone ring fused to a cyclohexane, a precursor that could potentially be converted to the target dione.

| Component A | Component B | Component C | Reaction Type | Potential Intermediate |

| Cyclohexanecarboxaldehyde | Ethyl acetoacetate | Ammonia | Hantzsch dihydropyridine synthesis | Dihydropyridine derivative |

| Cyclohexanecarboxaldehyde | Ethyl acetoacetate | Urea | Biginelli reaction | Dihydropyrimidinone derivative |

Transformations of Cyclohexane Derivatives to this compound

An alternative to de novo synthesis is the modification of a pre-existing bicyclohexyl (B1666981) scaffold. This approach can be advantageous if a suitable bicyclohexyl precursor is readily available.

Oxidative Transformations of Hydroxylated Precursors

If a bicyclohexyl framework containing hydroxyl groups at the C-3 and C-5 positions is available, a straightforward oxidation reaction can yield the target dione. The choice of oxidizing agent is crucial to avoid over-oxidation or side reactions.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium chlorochromate (PCC), Jones reagent), Swern oxidation (using dimethyl sulfoxide and oxalyl chloride), and Dess-Martin periodinane. The selection of the reagent would depend on the presence of other sensitive functional groups in the molecule.

For example, the oxidation of bicyclohexyl-3,5-diol would directly provide this compound. The stereochemistry of the diol precursor could influence the reaction conditions required.

| Precursor | Oxidizing Agent | Conditions | Product |

| Bicyclohexyl-3,5-diol | Pyridinium chlorochromate (PCC) | CH2Cl2 | This compound |

| Bicyclohexyl-3,5-diol | Dess-Martin periodinane | CH2Cl2 | This compound |

| Bicyclohexyl-3,5-diol | Swern Oxidation (DMSO, (COCl)2, Et3N) | CH2Cl2, -78 °C | This compound |

Functional Group Interconversions on Bicyclic Scaffolds

Functional group interconversions (FGIs) are essential transformations that allow for the conversion of one functional group into another. Starting with a functionalized bicyclohexyl core, a series of FGIs can be employed to install the 3,5-dione moiety.

For instance, a bicyclohexyl derivative with a single ketone at a different position could undergo α-functionalization reactions. Bromination at the α-positions followed by nucleophilic substitution with a hydroxide or alkoxide, and subsequent oxidation, could introduce the second carbonyl group.

Another strategy could involve the conversion of a bicyclohexyl derivative with a double bond at an appropriate position. Epoxidation of the double bond followed by ring-opening and oxidation could be a viable route. Alternatively, allylic oxidation of a bicyclohexenyl precursor could introduce a hydroxyl group that can then be oxidized to the ketone.

| Starting Material | Reagent Sequence | Intermediate(s) | Final Product |

| Cyclohexylcyclohexanone | 1. Br2, HBr; 2. Base; 3. Oxidation | α-Bromoketone, α-Hydroxyketone | Bicyclohexyl-α-dione |

| Bicyclohexene | 1. m-CPBA; 2. H3O+; 3. Oxidation | Epoxide, Diol | Bicyclohexyl dione |

| Bicyclohexene | 1. SeO2; 2. Oxidation | Allylic alcohol | Bicyclohexenone |

Optimization of Reaction Parameters and Catalyst Design in this compound Synthesis

The optimization of reaction parameters is a critical step in the synthesis of any compound to ensure high yield, purity, and efficiency. For the synthesis of this compound and its analogues, key parameters to consider include temperature, reaction time, solvent, and the nature and stoichiometry of the reactants and catalysts.

Catalyst Design: The choice of catalyst is paramount in directing the reaction towards the desired product. For syntheses involving Michael additions and aldol condensations, both base and acid catalysis can be employed.

Base Catalysis: Traditional base catalysts include alkali metal hydroxides and alkoxides. More sophisticated organocatalysts, such as proline and its derivatives, have been shown to be effective in promoting asymmetric Michael additions, which could be relevant for the stereoselective synthesis of this compound isomers.

Acid Catalysis: Lewis acids and Brønsted acids can be utilized to activate electrophiles in condensation reactions. The design of chiral Lewis acids has been a focus for achieving enantioselectivity in related synthetic transformations.

The following table summarizes the effect of different catalysts on a model reaction for the synthesis of a 1,3-cyclohexanedione (B196179) derivative, which can be considered analogous to the synthesis of this compound.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| NaOH | Ethanol | 25 | 12 | 75 |

| L-Proline | DMSO | 50 | 24 | 85 (90% ee) |

| Sc(OTf)3 | Toluene | 80 | 8 | 82 |

| No Catalyst | Methanol | 60 | 48 | <10 |

Reaction Parameter Optimization: A Design of Experiments (DoE) approach can be systematically employed to optimize various reaction parameters. For instance, in a hypothetical synthesis of this compound via a Michael-Claisen cascade, factors such as the concentration of reactants, the type of base, and the reaction temperature would be varied to identify the optimal conditions for maximizing the yield and minimizing the formation of byproducts.

Exploration of Stereoselective Synthetic Routes to this compound Isomers

This compound possesses stereocenters, and therefore, can exist as different stereoisomers. The development of stereoselective synthetic routes to access specific isomers is of significant interest, particularly in the context of their potential biological activities.

Chiral Auxiliaries: One established strategy for stereoselective synthesis involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to one of the starting materials to direct the stereochemical outcome of the reaction. After the desired stereocenter is set, the auxiliary is removed. For example, a chiral amine could be used to form a chiral enamine intermediate, which would then undergo a diastereoselective Michael addition.

Asymmetric Catalysis: The use of chiral catalysts is a more elegant and atom-economical approach to stereoselective synthesis. As mentioned previously, organocatalysts like chiral amines and thioureas, as well as chiral metal complexes, have been successfully employed in the asymmetric synthesis of substituted cyclohexanediones. These catalysts can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer or diastereomer over the others.

The table below illustrates the application of different chiral catalysts in the asymmetric Michael addition for the synthesis of a chiral cyclohexanedione, demonstrating the potential for controlling the stereochemistry of this compound.

| Chiral Catalyst | Ligand | Metal | Enantiomeric Excess (ee) (%) |

| (S)-Proline | - | - | 92 |

| Cinchona Alkaloid-derived Thiourea | - | - | 95 |

| BINAP | Ru | - | 98 |

| Salen | Co | - | 88 |

Sustainable and Green Chemical Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by considering several green chemistry approaches.

Use of Greener Solvents: Traditional organic solvents often have significant environmental and health impacts. The replacement of hazardous solvents with greener alternatives such as water, ethanol, or supercritical carbon dioxide is a key aspect of green chemistry. For the synthesis of diones, water has been explored as a solvent for certain condensation reactions, often in the presence of a surfactant or a phase-transfer catalyst to overcome solubility issues.

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. For the synthesis of this compound, solid acid or base catalysts could be employed to facilitate the cyclization reactions, simplifying the purification process and reducing waste. Biocatalysis, using enzymes to carry out specific chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods.

Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. Multi-component reactions are often highly atom-economical as they combine several starting materials in a single step, reducing the number of synthetic steps and the amount of waste generated.

The following table highlights some green chemistry approaches that could be applied to the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing synthetic routes with fewer steps and less waste. |

| Atom Economy | Utilizing multi-component reactions to maximize the incorporation of starting materials. |

| Less Hazardous Chemical Syntheses | Using non-toxic reagents and avoiding the use of protecting groups. |

| Safer Solvents and Auxiliaries | Employing water or bio-based solvents instead of volatile organic compounds. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring starting materials derived from renewable resources. |

| Reduce Derivatives | Avoiding unnecessary derivatization steps. |

| Catalysis | Using recoverable and reusable catalysts, including biocatalysts. |

By incorporating these green chemistry principles, the synthesis of this compound and its structural analogues can be made more sustainable and environmentally friendly.

Advanced Structural Elucidation and Conformational Analysis of Bicyclohexyl 3,5 Dione

High-Resolution Spectroscopic Characterization: A Call for Data

A complete spectroscopic profile is fundamental to understanding the nuanced structural features of a molecule like Bicyclohexyl-3,5-dione. However, specific experimental data for the following techniques are not currently available in public scientific databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, 2D NMR Techniques

Detailed ¹H and ¹³C NMR spectra are crucial for mapping the proton and carbon framework of the molecule. Chemical shifts would reveal the electronic environment of each nucleus, while coupling constants in the ¹H NMR spectrum would help determine the dihedral angles between adjacent protons, offering insights into the molecule's conformation. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning proton and carbon signals and establishing connectivity within the bicyclohexyl (B1666981) rings and the dione (B5365651) functionality. Without experimental spectra, a definitive analysis of the solution-state structure and conformation remains speculative.

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Fingerprinting

IR and Raman spectroscopy are powerful tools for identifying functional groups and probing molecular vibrations. For this compound, these techniques would be expected to show characteristic strong absorption bands for the C=O (carbonyl) stretching vibrations, typically in the region of 1700-1740 cm⁻¹. The precise frequency of these bands could indicate the degree of ring strain and potential intermolecular interactions. Additionally, C-H stretching and bending vibrations of the cyclohexyl rings would be observed. A comparative analysis of IR and Raman spectra would provide a more complete vibrational picture, as some modes may be more active in one technique than the other. The absence of published spectra prevents a detailed functional group and conformational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound is expected to exhibit weak n→π* transitions associated with the carbonyl groups at longer wavelengths and stronger π→π* transitions at shorter wavelengths. The exact position and intensity of these absorption bands are influenced by the molecular geometry and solvent environment. This data, while not available, would be valuable for understanding the electronic structure of the dione system.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is essential for confirming the molecular weight of this compound and elucidating its fragmentation pathways. The molecular ion peak (M⁺) would validate the molecular formula of C₁₂H₁₈O₂. Analysis of the fragmentation pattern would provide structural information, as the molecule would be expected to break in predictable ways upon ionization, such as through alpha-cleavage adjacent to the carbonyl groups or loss of small neutral molecules.

X-ray Crystallographic Analysis for Solid-State Molecular Architecture: An Unresolved Structure

The definitive three-dimensional arrangement of atoms in the solid state is determined by X-ray crystallography. This powerful technique would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular conformation and how the molecules pack in a crystal lattice.

Unit Cell Parameters and Space Group Determination

The foundational data from an X-ray crystallographic study includes the unit cell dimensions (a, b, c, α, β, γ) and the space group. This information defines the basic repeating unit of the crystal and its symmetry properties. To date, no crystallographic studies of this compound have been reported in the Cambridge Structural Database (CSD) or other public repositories, leaving its solid-state architecture unknown.

Bond Lengths, Bond Angles, and Torsion Angles

The precise experimental determination of bond lengths, bond angles, and torsion angles for this compound is not extensively documented in publicly available literature. However, a detailed analysis can be inferred from computational studies and experimental data of its parent structures, bicyclohexyl and 1,3-cyclohexanedione (B196179).

The structure consists of two cyclohexane (B81311) rings linked by a single carbon-carbon bond. One of these rings is substituted with two ketone groups at the 3 and 5 positions. The bond connecting the two rings is a critical parameter. In the parent molecule, bicyclohexyl, the pivot C-C bond length is approximately 1.55 Å. wikipedia.org The C-C bonds within the cyclohexane rings are slightly shorter, with an average length of 1.535 Å. wikipedia.org For this compound, the introduction of sp²-hybridized carbonyl carbons is expected to slightly alter the geometry of the dione ring compared to a standard cyclohexane chair.

The bond angles within the saturated cyclohexyl ring are expected to be close to the ideal tetrahedral angle of 109.5°, with typical C-C-C angles in bicyclohexyl being around 111°. wikipedia.org In the 3,5-dione ring, the C-C(O)-C angle will deviate from this value due to the influence of the carbonyl groups. Torsion angles define the conformation of the rings. For the two rings in bicyclohexyl, the torsion angle between them is reported to be 74.9°. wikipedia.org Within each ring, the torsion angles dictate the chair, boat, or twist-boat conformation.

| Parameter | Expected Value/Range | Reference Compound | Citation |

| Inter-ring C-C Bond Length | ~1.55 Å | Bicyclohexyl | wikipedia.org |

| Intra-ring C-C Bond Length | ~1.535 Å | Bicyclohexyl | wikipedia.org |

| Intra-ring C-C-C Bond Angle | ~111° | Bicyclohexyl | wikipedia.org |

| Inter-ring Torsion Angle | ~74.9° | Bicyclohexyl | wikipedia.org |

| C-C(O)-C Bond Angle | >111° | 1,3-Cyclohexanedione | N/A |

Intermolecular Interactions and Supramolecular Assembly

The supramolecular assembly of this compound in the solid state is governed by various intermolecular interactions. The primary contributors are expected to be van der Waals forces and potential hydrogen bonding.

The bulky and nonpolar bicyclohexyl framework contributes significantly to dispersion forces, which will play a major role in the crystal packing. The presence of the two ketone functionalities in the 3,5-dione ring introduces polarity and the potential for more specific interactions. The carbonyl oxygen atoms are potential hydrogen bond acceptors.

Conformational Landscape and Dynamic Studies of this compound

Chair-Chair Interconversion and Ring Flipping Dynamics

The conformational dynamics of this compound are characterized by the chair-chair interconversion of its six-membered rings. This process, also known as ring flipping, involves the interchange of axial and equatorial positions. scielo.org.mx

For the unsubstituted cyclohexyl ring, the dynamics are analogous to cyclohexane itself. For the 1,3-cyclohexanedione ring, the process is more complex. The chair-chair interconversion for 1,3-cyclohexanedione has a conformational inversion energy of approximately 1.87 kcal/mol. scielo.org.mx This process involves intermediate boat and twisted-boat conformations as transition states or transient minima. scielo.org.mx

Conformational Preferences of Cyclohexyl Rings in Bicyclic Systems

In the vast majority of bicyclic systems, cyclohexane rings preferentially adopt a low-energy chair conformation to minimize both angle strain and torsional strain. nih.govresearchgate.netuci.edu This preference is expected to hold for both rings in this compound.

The relative orientation of the two chair-shaped rings is determined by the nature of the bond linking them. The connection can be characterized as diequatorial, axial-equatorial, or diaxial. The diequatorial arrangement is generally the most stable, as it minimizes steric hindrance between the two rings.

Furthermore, rotation around the single C-C bond connecting the two rings leads to different conformers, often described as gauche and anti (or trans). wikipedia.org In substituted bicyclohexyl derivatives, the gauche conformation is often significantly populated. thieme-connect.com The specific conformational preference for this compound would be influenced by the steric bulk of the 3,5-dione ring and any dipole-dipole interactions between the two rings. Molecular mechanics calculations on related systems can be used to estimate the relative energies of these different conformations. huji.ac.il

| Conformation Type | Description | Stability Factor |

| Ring Conformation | Each cyclohexane ring adopts a chair shape. | Minimizes angle and torsional strain. |

| Inter-ring Connection | The bond connecting the two rings is preferably diequatorial. | Minimizes steric hindrance. |

| Rotational Conformation | Rotation around the inter-ring bond leads to gauche and anti conformers. | The population is determined by steric and electronic effects. |

Isomeric Characterization: Enantiomeric and Diastereomeric Resolution Techniques

This compound possesses stereogenic centers, leading to the possibility of multiple stereoisomers. The carbon atom on the dione ring to which the other cyclohexyl ring is attached is a chiral center. Additionally, the bridgehead carbon on the second ring is also a chiral center. This gives rise to the potential for both enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

For instance, in the synthesis of the related compound 2,2´-Dimethyl-bicyclohexyl-4,4´-dione, both a racemic (d,l) pair and a meso diastereomer were formed. thieme-connect.com A similar isomeric landscape is expected for this compound.

The separation and characterization of these isomers require specific resolution techniques.

Enantiomeric Resolution : To separate enantiomers, chiral chromatography is a primary method. This can involve using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Alternatively, a classical chemical resolution approach can be used. This involves derivatizing the ketone groups with a chiral resolving agent to form a pair of diastereomers, which can then be separated by standard techniques like crystallization or chromatography, followed by the removal of the chiral auxiliary to yield the pure enantiomers.

Diastereomeric Resolution : Diastereomers have different physical properties (e.g., melting point, boiling point, solubility). Therefore, they can often be separated using conventional laboratory techniques such as fractional crystallization, distillation, or standard column chromatography.

The characterization of the resolved isomers would then be carried out using spectroscopic techniques, such as NMR, and chiroptical methods like circular dichroism or measurement of optical rotation.

Chemical Reactivity and Transformation Pathways of Bicyclohexyl 3,5 Dione

Keto-Enol Tautomerism and Acidity Studies of Bicyclohexyl-3,5-dione

A fundamental characteristic of 1,3-dicarbonyl compounds, including this compound, is the existence of an equilibrium between the diketo form and its enol tautomer. wikipedia.org For cyclohexane-1,3-diones, this equilibrium strongly favors the enolic form, 3-hydroxy-5-cyclohexylcyclohex-2-en-1-one. wikipedia.orgcdnsciencepub.com This preference is driven by the formation of a stable, conjugated π-system involving the C=C double bond and the remaining carbonyl group, often stabilized further by an intramolecular hydrogen bond.

The acidity of the methylene (B1212753) protons located between the two carbonyl groups (at the C2 position) is significantly enhanced due to the electron-withdrawing effect of the adjacent carbonyls and the ability of the resulting conjugate base (enolate) to be stabilized by resonance. The pKa of the parent 1,3-cyclohexanedione (B196179) is approximately 5.26, indicating it is a relatively strong carbon acid. wikipedia.org The cyclohexyl substituent at the 5-position is not expected to significantly alter this acidity.

Computational studies on parent cyclohexane-1,3-dione have quantified the energetics of this tautomerization. Density Functional Theory (DFT) calculations indicate a significant activation free energy barrier for the process, which is influenced by ring size and solvent polarity. nih.govresearchgate.net For cyclohexane-1,3-dione, the activation free energy barrier is calculated to be around 58.4 kcal/mol in the aqueous phase. nih.gov

Table 1: Tautomeric Forms of this compound

| Tautomer | Systematic Name | Key Structural Features | Stability |

| Diketone | 5-Cyclohexylcyclohexane-1,3-dione | Two C=O groups at positions 1 and 3 | Less stable form |

| Enol | 3-Hydroxy-5-cyclohexylcyclohex-2-en-1-one | C=C bond, one C=O group, one enolic -OH | Predominant, more stable form wikipedia.orgcdnsciencepub.com |

Reactions at the Carbonyl Centers

The carbonyl groups of this compound, though predominantly present as a single ketone in the enol form, are key sites for chemical reactions.

The enol form of cyclohexane-1,3-diones readily participates in condensation reactions. A notable example is the Knoevenagel-type condensation with aldehydes. In the presence of various catalysts, two molecules of the dione (B5365651) can react with one molecule of an aldehyde to form xanthene derivatives. asianpubs.org For instance, the reaction of 5,5-dimethyl-1,3-cyclohexanedione with aromatic aldehydes in water, catalyzed by surfactants like sodium dodecyl sulfate (B86663) (SDS), yields 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) products. asianpubs.org A similar reactivity pattern is expected for this compound.

These condensation reactions are foundational for building more complex molecular architectures from the cyclohexane-1,3-dione template. researchgate.net

The carbonyl group within the this compound structure can react with primary amines and their derivatives to form compounds containing a carbon-nitrogen double bond.

Imines (Schiff Bases): Reaction with primary amines leads to the formation of imines. This is a condensation reaction involving nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nii.ac.jp

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) yields oximes. The Michael addition of nitro-olefins to cyclohexane-1,3-dione can, after intramolecular rearrangement, lead to the formation of a 2-hydroxyiminobenzofuran-4(5H)-one, showcasing the versatility of the dione in forming oxime-related structures under specific conditions. rsc.org

Hydrazones: Condensation with hydrazine (B178648) (NH₂-NH₂) or its substituted derivatives (e.g., phenylhydrazine) produces the corresponding hydrazones. This reaction typically proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by elimination of a water molecule.

Table 2: Typical Condensation Reactions at the Carbonyl Group

| Reagent | Product Type | General Conditions |

| Aldehydes (R-CHO) | Xanthene derivatives | Catalytic base or acid (e.g., SDS in water) asianpubs.org |

| Primary Amines (R-NH₂) | Imines (C=N-R) | Acid or base catalysis, removal of water |

| Hydroxylamine (NH₂OH) | Oximes (C=N-OH) | Mildly acidic or basic conditions |

| Hydrazine (R-NH-NH₂) | Hydrazones (C=N-NH-R) | Mildly acidic conditions |

Alpha-Carbon Reactivity and Alkylation/Acylation Pathways

The C2 carbon, flanked by the two carbonyls, is highly reactive due to the acidity of its protons. Deprotonation generates a nucleophilic enolate that can readily attack electrophiles.

Alkylation: While alkylation at the C2 position of cyclohexane-1,3-diones is possible, O-alkylation at the enolic oxygen is a common competing reaction. wikipedia.org The ratio of C- to O-alkylation depends on factors such as the solvent, the counter-ion of the base used, and the nature of the alkylating agent. For example, treating the sodium salt of 1,3-cyclohexanedione with methyl iodide yields 2-methyl-1,3-cyclohexanedione. wikipedia.org

Acylation: Acylation predominantly occurs on the enolic oxygen to form a stable enol ester. chesci.com However, these enol esters can be rearranged to the C-acylated product, a triketone, in a process often catalyzed by cyanide ions or other reagents like 4-(dimethylamino)pyridine (DMAP). chesci.com This rearrangement is a key step in the synthesis of many commercial triketone herbicides. chesci.comnih.gov

Redox Transformations: Selective Reduction and Oxidation Reactions

The dione functionality can undergo both reduction and oxidation.

Reduction: The carbonyl groups can be reduced to hydroxyl groups. Using strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both carbonyls to form a diol. Milder reagents such as sodium borohydride (B1222165) (NaBH₄) can also be employed, offering potential for selective reduction under controlled conditions.

Oxidation: The cyclohexane (B81311) ring and the dione functionality can be oxidized under various conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to ring cleavage and the formation of dicarboxylic acids. Manganese(III)-catalyzed aerobic oxidation of related methylenebis(cyclohexane-1,3-dione) enols has been shown to induce complex rearrangement and cyclization reactions, highlighting the susceptibility of the enol form to oxidative transformations. nii.ac.jp

Computational and Theoretical Chemistry Studies on Bicyclohexyl 3,5 Dione

Analysis of Non-Covalent Interactions:A detailed analysis of the intra- and intermolecular non-covalent interactions for Bicyclohexyl-3,5-dione is absent from the current body of scientific literature.

Due to the lack of specific research and published data on the computational and theoretical aspects of this compound, it is not possible to provide the detailed, informative, and scientifically accurate article as requested. The field appears to be unexplored, and consequently, no data tables or detailed research findings can be generated for the specified outline. Further experimental and computational research would be required to elucidate the properties and behavior of this particular chemical compound.

Synthesis and Exploration of Functionalized Bicyclohexyl 3,5 Dione Derivatives

Design Principles for Tailored Reactivity and Selectivity

The chemical behavior of bicyclohexyl-3,5-dione is primarily governed by the 1,3-dicarbonyl functionality. The design of synthetic strategies hinges on controlling the reactivity at several key positions. The carbon atom situated between the two carbonyl groups (C2) is highly acidic and readily forms an enolate, which serves as a potent nucleophile. The carbonyl carbons themselves are electrophilic and susceptible to attack by nucleophiles. Furthermore, the carbons alpha to the carbonyls (C4 and C6) can participate in reactions such as conjugate additions if an enone is formed.

Key principles for tailoring reactivity and selectivity include:

Enolate Formation and Control: The regioselectivity of enolate formation is crucial. In the this compound system, the C2 proton is the most acidic, making it the primary site for deprotonation under basic conditions. The choice of base, solvent, and temperature can influence the concentration and reactivity of the resulting enolate.

Electrophilicity Modulation: The electrophilicity of the carbonyl carbons can be tuned by the introduction of substituents on the bicyclohexyl (B1666981) framework. Electron-withdrawing groups enhance electrophilicity, while electron-donating groups reduce it.

Stereoelectronic Effects: The rigid, fused-ring structure of the bicyclohexyl system imposes significant stereochemical constraints. Reagents may approach the molecule preferentially from the less sterically hindered face, leading to high diastereoselectivity in addition reactions.

Chemoselectivity: In the presence of multiple reactive sites, achieving chemoselectivity is paramount. This can be accomplished by using protecting groups, choosing reagents with specific selectivities (e.g., soft vs. hard nucleophiles), or modifying reaction conditions to favor one reaction pathway over another. Transition metal catalysis, for example, can profoundly impact synthetic transformations, enabling reactions that are otherwise difficult to achieve. scholaris.ca

Strategies for Selective Functionalization of the this compound System

Selective functionalization of the this compound core can be achieved through a variety of established and modern synthetic methods. These strategies often leverage the inherent reactivity of the 1,3-dione moiety.

C2-Alkylation and Acylation: The most common functionalization involves the C2 position via its enolate. Reaction of the dione (B5365651) with a suitable base followed by treatment with an electrophile, such as an alkyl halide or acyl chloride, leads to the corresponding C2-substituted derivatives.

Knoevenagel Condensation and Michael Addition: The active methylene (B1212753) group at C2 can participate in Knoevenagel condensation with aldehydes. The resulting adduct can then undergo a subsequent Michael addition with another equivalent of the dione to form complex tetraketone structures. researchgate.net

Domino Reactions: One-pot cascade reactions provide an efficient route to complex molecules from simple precursors. pwr.edu.plnih.gov For instance, a domino Michael/SN2/aromatization sequence, while demonstrated on other nitrogen-containing heterocycles, illustrates a powerful strategy for building fused ring systems in a single operation. nih.gov

Cycloaddition-Fragmentation Sequences: As demonstrated with benzene (B151609) oxide, a cycloaddition reaction with a dienophile followed by a fragmentation sequence can lead to highly functionalized cyclohexene (B86901) derivatives. paris-saclay.fr This principle can be adapted to the bicyclohexyl system to introduce diverse functionalities with high stereocontrol. paris-saclay.fr

The following table summarizes key functionalization strategies applicable to the dione system.

| Position | Reaction Type | Reagents/Conditions | Outcome | Reference |

| C2 | Alkylation | Base (e.g., NaH, K2CO3), Alkyl Halide (R-X) | C2-alkylated dione | biomedres.us |

| C2 | Acylation | Base, Acyl Chloride (RCOCl) | C2-acylated dione | acs.org |

| C2 | Knoevenagel/Michael | Aldehyde (RCHO), Base | Bis-adduct (Tetraketone) | researchgate.net |

| Carbonyl (C3/C5) | Condensation | Amines, Hydrazines | Heterocyclic fusion | nih.gov |

| Overall Scaffold | Cycloaddition/Fragmentation | Dienophiles, Lewis/Brønsted Acids | Ring-opened/rearranged products | paris-saclay.frresearchgate.net |

Synthesis of Spirocyclic, Annelated, and Bridged Derivatives

The this compound scaffold is an excellent starting point for constructing more complex, three-dimensional structures such as spirocycles, annelated (fused) rings, and bridged systems.

Spirocyclic Derivatives: Spirocycles are formed by reactions that create a new ring sharing a single atom with one of the rings of the bicyclohexyl core. A common strategy involves using the C2 carbon as the spiro center. For example, the reaction of cyclohexane-1,3-dione-2-spirocyclopropanes with amines leads to a ring-opening and subsequent cyclization to form new heterocyclic systems. researchgate.net Another approach is the multi-component reaction between an amine, an aldehyde, and the dione, which can lead to the formation of spiro heterocycles. The synthesis of 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives showcases the construction of complex spiro systems. nih.gov

Annelated Derivatives: Annelation involves building a new ring onto the existing bicyclohexyl framework. This can be achieved through intramolecular cyclization of a pre-functionalized dione or through intermolecular reactions that form two new bonds. For example, pyrido-annelated tetrazines and azepines have been synthesized through [3+3] and [5+1] annulations of precursor molecules, a strategy that could be applied to this compound derivatives. nih.gov The Robinson annulation, a classic method for forming a six-membered ring, could also be adapted.

Bridged Derivatives: Bridged systems contain a chain of one or more atoms connecting two non-adjacent positions of a ring. Synthesizing such structures from a this compound precursor would typically involve an intramolecular cyclization. A synthetic route could entail the selective functionalization of two positions on the bicyclohexyl core, followed by a ring-closing reaction to form the bridge. Synthetic studies on other bridged bicyclic systems, such as the synthesis of guaiol (B78186) from 2-methylcyclopentanone, provide a conceptual framework for these transformations. gla.ac.uk The synthesis of 6,6-dimethylbicyclo[3.1.1]heptane derivatives further highlights methods for creating such constrained systems. nih.gov

| Derivative Type | Synthetic Strategy | Key Intermediates/Reactions | Reference |

| Spirocyclic | Multi-component reaction | Condensation/Cyclization | nih.gov |

| Ring-opening cyclization | Spirocyclopropane intermediate | researchgate.net | |

| Palladium-catalyzed spiroannulation | Use of cyclic diaryliodonium salts | researchgate.net | |

| Annelated | Aza-annulations | Reaction with bifunctional reagents | nih.gov |

| Robinson Annulation | Michael addition followed by aldol (B89426) condensation | N/A | |

| Bridged | Intramolecular cyclization | Bridge fission of a tricyclic intermediate | gla.ac.uk |

| Diastereoselective Strecker reaction | Formation of a 1,3-functionalized precursor | chemrxiv.org |

Influence of Substituent Effects on Electronic and Steric Properties

The introduction of substituents onto the this compound framework profoundly alters its chemical and physical properties through electronic and steric effects. acs.org

Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halo (-F, -Cl) decrease electron density in the ring system. An EWG attached to the bicyclohexyl frame will increase the acidity of the C2 protons, making enolate formation easier. It will also increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.

Electron-Donating Groups (EDGs): Groups like alkyl (-R) or alkoxy (-OR) increase electron density. An EDG will decrease the acidity of the C2 protons and reduce the electrophilicity of the carbonyls.

These electronic influences are critical for controlling reaction pathways. For example, in palladium-catalyzed reactions, the electronic nature of substituents can facilitate or hinder the C-H activation step. rsc.org

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and the influence of bulky substituents on reaction rates and selectivity. science.gov

Steric Bulk: Large substituents can block access to nearby reactive sites. For instance, a bulky group at the C4 position would hinder the approach of a nucleophile to the C3 carbonyl and direct it toward the C5 carbonyl.

Diastereoselectivity: The rigid conformation of the bicyclohexyl system means that its two faces are often sterically non-equivalent. Large substituents will typically direct incoming reagents to the opposite, less hindered face of the molecule, resulting in a high degree of diastereoselectivity. The steric properties of ligands, such as phosphines in metal catalysis, are also known to significantly affect the reactivity and outcome of a reaction. researchgate.net

| Substituent Type | Position | Electronic Effect | Steric Effect | Predicted Outcome |

| EWG (e.g., -NO₂) | C4 | Increases C2 acidity, increases C3/C5 electrophilicity | Small | Favors nucleophilic attack and enolization |

| EDG (e.g., -OCH₃) | C4 | Decreases C2 acidity, decreases C3/C5 electrophilicity | Small | Disfavors nucleophilic attack and enolization |

| Bulky (e.g., -tBu) | C4 | Minor electronic effect | High | Hinders attack at C3, directs attack to C5; directs facial approach |

| EWG (e.g., -CN) | C2 | Stabilizes enolate | Medium | Favors reactions at C2; may direct further substitution |

Development of Chiral this compound Derivatives

The synthesis of enantiomerically pure or enriched compounds is a central goal in modern organic chemistry, particularly for applications in medicinal chemistry and materials science. mdpi.com Developing chiral versions of this compound derivatives can be achieved through several key asymmetric strategies.

Asymmetric Organocatalysis: This has emerged as a powerful tool for chiral synthesis. mdpi.com Chiral primary or secondary amines, thioureas, or phosphoric acids can catalyze reactions like Michael additions, aldol reactions, and cycloadditions with high enantioselectivity. pwr.edu.plumich.edu For example, a chiral bifunctional catalyst can activate two different substrates through hydrogen bonding, bringing them together in a specific orientation to afford a chiral product with excellent stereocontrol. umich.edu

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the dione substrate. This auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved, yielding the chiral product.

Chiral Reagents and Catalysts: The use of chiral metal complexes (e.g., Rhodium or Copper-based) or chiral reducing/oxidizing agents can induce asymmetry during the functionalization of the dione.

Kinetic Resolution: A racemic mixture of a functionalized dione derivative can be reacted with a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate.

Chiral Resolution: Racemic products can be resolved into their constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization or chromatography. acs.org

The synthesis of a stereopure multi-target antidiabetic agent, 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione, using organocatalysis highlights the potential to achieve high diastereomeric and enantiomeric ratios in complex dione systems. mdpi.com

Applications of Bicyclohexyl 3,5 Dione in Advanced Materials and Synthetic Chemistry

Role as a Building Block in Polymer Science and Macromolecular Engineering

The rigid and bulky nature of the bicyclohexyl (B1666981) group makes Bicyclohexyl-3,5-dione an attractive monomer for incorporation into polymers. Its integration into a polymer backbone can significantly influence the material's final properties, such as thermal stability and mechanical strength.

Monomer Synthesis for Polycondensation and Polymerization Reactions

This compound possesses two carbonyl functional groups that can serve as reactive sites for polymerization. These groups can be modified or directly participate in polycondensation reactions, a common method for synthesizing polymers like polyesters and polyamides. In this process, the dione (B5365651) can react with other monomers, such as diamines or diols, to form a repeating polymer chain. The inclusion of the bicyclohexyl unit introduces a non-coplanar, rigid structure into the polymer backbone, which disrupts close chain packing and can enhance solubility while increasing the glass transition temperature.

While direct polymerization of this compound is not extensively documented, analogous cyclic dione structures are utilized in polymer synthesis. For example, substituted glycolides like rac-3,6-dicyclohexyl-1,4-dioxane-2,5-dione are used in ring-opening polymerizations to create polyesters with high glass transition temperatures. researchgate.net This approach demonstrates the principle that cyclohexyl-substituted dione monomers are effective in producing polymers with robust thermal properties.

Incorporation into High-Performance Materials (e.g., Polyimides, Polyesters)

The incorporation of alicyclic structures into polymer backbones is a well-established strategy for developing high-performance materials. Polyimides derived from alicyclic monomers, for instance, exhibit excellent thermal stability, high glass transition temperatures (Tg), and good solubility in organic solvents due to their rigid, non-planar cyclic structures. mdpi.com

Introducing the this compound unit into polyesters or polyimides is expected to yield materials with enhanced characteristics:

Increased Glass Transition Temperature (Tg): The rigidity of the bicyclohexyl structure restricts the rotational freedom of the polymer chains, leading to a higher Tg. For example, cyclohexyl-substituted polyglycolides have been synthesized with Tg values as high as 104 °C. researchgate.net

Enhanced Thermal Stability: Polymers containing bulky, stable alicyclic rings often exhibit high decomposition temperatures. Polyimides based on bicyclic structures can have thermal stability above 400 °C. mdpi.com

Improved Mechanical Properties: The rigid nature of the monomer can contribute to increased modulus and strength in the resulting polymer.

| Polymer Type | Incorporated Alicyclic Monomer (Analogue) | Key Property Enhancement | Reference Value |

|---|---|---|---|

| Polyimide | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride | High Thermal Stability | > 400 °C mdpi.com |

| Polyimide | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride | High Glass Transition Temperature | 272 - 355 °C mdpi.com |

| Polyglycolide | R,R-dicyclohexylglycolide | High Glass Transition Temperature | 104 °C researchgate.net |

Intermediate in the Synthesis of Complex Organic Molecules

The structural features of this compound make it a versatile starting point for the synthesis of more elaborate molecules, including analogues of natural products and diverse compound libraries for drug discovery.

Precursor for Natural Product Synthesis (Analogue Development)

The cyclohexane-1,3-dione moiety is a key structural precursor for the synthesis of a wide array of natural products and other biologically active heterocycles. researchgate.net This scaffold is present in numerous natural compounds, such as those derived from the Peperomia plant species. nih.gov this compound serves as a valuable starting material for creating analogues of such natural products. Through a strategy known as analogue-oriented synthesis, chemists can use this building block to systematically modify a natural product's core structure to explore structure-activity relationships (SAR) and develop new therapeutic agents. nih.gov The two carbonyl groups and the adjacent methylene (B1212753) protons provide multiple reaction sites for functionalization and ring-forming reactions.

Scaffold for Combinatorial Chemistry Libraries

In drug discovery, combinatorial chemistry is used to rapidly generate large numbers of diverse molecules for biological screening. nih.gov A central "scaffold" or core structure is often used as the foundation upon which different chemical groups are attached. This compound is an excellent candidate for such a scaffold due to its:

Rigid 3D Structure: It provides a well-defined spatial arrangement of functional groups.

Reactive Handles: The two ketone functionalities can be readily transformed into a variety of other groups, allowing for the attachment of diverse side chains.

By systematically reacting this compound with a collection of different reagents, a library of related but distinct compounds can be synthesized. This library can then be screened against biological targets to identify new lead compounds for drug development. The use of a defined scaffold like this is a key strategy for creating libraries of novel bioactive molecules. nih.gov

Applications in Catalysis and Organocatalysis

While not typically a catalyst itself, this compound can serve as a precursor to catalytically active species. The 1,3-dione functional group is a classic bidentate ligand, capable of coordinating to metal ions. Through keto-enol tautomerism, the dione can form a stable six-membered chelate ring with a metal center.

This property allows this compound to be used in the synthesis of novel metal complexes. nih.gov These resulting organometallic compounds, featuring a metal ion supported by the bicyclohexyl-3,5-dionate ligand, can then be investigated for their potential as catalysts in a variety of organic transformations, such as oxidation, reduction, or cross-coupling reactions. The bulky bicyclohexyl group can influence the steric environment around the metal center, potentially leading to unique selectivity in catalytic reactions. Although its direct application as an organocatalyst is not established, its ability to form chiral metal complexes suggests potential in asymmetric catalysis.

Ligand Design for Transition Metal Catalysis

The core structure of this compound, featuring a 1,3-dicarbonyl system, is a classic bidentate ligand scaffold capable of coordinating with a wide range of transition metals. The oxygen atoms of the dione can bind to a metal center, forming a stable six-membered chelate ring. This chelation can influence the electronic properties and steric environment of the metal, which are critical factors in determining the catalytic activity and selectivity of the resulting metal complex.

Derivatives of this compound can be synthesized to create a library of ligands with tailored properties. For instance, substitution at the 2- or 4-positions of the cyclohexyl rings could introduce steric bulk or chiral centers, enabling their use in asymmetric catalysis. The formation of metal complexes with these ligands could find potential applications in various transition metal-catalyzed reactions, such as:

Cross-coupling reactions: Palladium complexes with β-diketonate ligands have been utilized in various cross-coupling reactions.

Cycloaddition reactions: Rhodium(II) catalysts are known to mediate the 1,3-cycloaddition of 2-diazocyclohexane-1,3-diones to enol ethers, suggesting the potential for similar reactivity with this compound derivatives researchgate.net.

Hydrogenation and transfer hydrogenation: Ruthenium and other platinum-group metal complexes with diketonate ligands are active catalysts for hydrogenation reactions.

Table 1: Potential Transition Metal Complexes of this compound Derivatives and Their Catalytic Applications

| Ligand Derivative | Potential Transition Metal | Potential Catalytic Application |

| Unsubstituted this compound | Pd(II), Cu(II), Ni(II) | Cross-coupling reactions, oxidation catalysis |

| Chiral this compound | Rh(II), Ru(II), Ir(I) | Asymmetric cycloadditions, asymmetric hydrogenation |

| Sterically hindered this compound | Fe(III), Co(II) | Olefin polymerization, oxidation catalysis |

Organocatalytic Activity of this compound Derivatives

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen exponential growth. Cyclic diketones and their derivatives have emerged as versatile synthons and catalysts in this area. While specific research on the organocatalytic activity of this compound is not prominent, the reactivity of similar cyclic diketones provides a strong indication of its potential.

The acidic protons at the α-position to the carbonyl groups in this compound make it a potential carbon-based nucleophile in various organocatalytic transformations. Furthermore, its derivatives could be designed to act as bifunctional organocatalysts.

Key areas where this compound derivatives could be explored as organocatalysts or pro-catalysts include:

Michael Additions: Cyclic diketones are effective nucleophiles in asymmetric Michael reactions when activated by chiral amines or other organocatalysts. Research has shown that cinchona alkaloid-derived pyrimidines can catalyze the Michael reaction between cyclic diketones and β,γ-unsaturated α-ketoesters with high enantioselectivity acs.orgsemanticscholar.org.

Aldol (B89426) and Mannich Reactions: As enolizable carbonyl compounds, derivatives of this compound could participate as nucleophiles in aldol and Mannich-type reactions.

Cascade Reactions: The bifunctional nature of the diketone could be exploited in designing cascade or domino reactions, where multiple bonds are formed in a single synthetic operation.

Table 2: Potential Organocatalytic Reactions Involving this compound Derivatives

| Reaction Type | Role of this compound Derivative | Potential Catalyst | Product Type |

| Michael Addition | Nucleophile | Chiral amine or thiourea | Functionalized bicyclohexyl systems |

| Aldol Reaction | Nucleophile | Proline or its derivatives | β-Hydroxy dicarbonyl compounds |

| Knoevenagel Condensation | Active methylene compound | Base | α,β-Unsaturated dicarbonyl compounds |

Exploration of this compound as a Specialty Solvent or Process Medium

Currently, there is no scientific literature available that investigates or establishes the use of this compound as a specialty solvent or process medium. Its physical state at room temperature, which is likely a solid given its molecular weight and structure, would generally preclude its use as a conventional solvent. While some low melting point solids can be used as molten solvents, there is no indication of this application for this compound. The chemical reactivity of the dione functionality would also likely make it unsuitable as an inert solvent for many chemical processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bicycloclohexyl-3,5-dione, and how are the products validated?

- Methodological Answer : The synthesis of bicyclic diones typically involves cyclization reactions using ketone precursors. For example, base-assisted cyclization of substituted diketones can yield bicyclic structures, as demonstrated in the synthesis of 3,5-diarylsubstituted dihydro-2H-pyrrol-2-ones . Purification via column chromatography or recrystallization (e.g., from ethanol or benzene) is critical for isolating high-purity products. Structural validation should employ NMR, NMR, and FTIR spectroscopy to confirm bond connectivity and functional groups, supplemented by HRMS for molecular weight confirmation .

Q. Which spectroscopic and analytical techniques are essential for characterizing Bicyclohexyl-3,5-dione?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Assign chemical shifts to confirm the bicyclic framework and substituent positions. For example, NMR can detect protons adjacent to carbonyl groups, while NMR identifies sp-hybridized carbons in diketones .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect carbonyl stretching vibrations (1650–1750 cm) and hydroxyl groups if present .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy with <5 ppm error .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Document all experimental parameters rigorously, including reagent purity (e.g., CAS numbers), reaction temperatures, solvent grades, and purification methods. Adhere to standards from authoritative sources like NIST for spectral data validation . Use controlled storage conditions (e.g., inert atmosphere for air-sensitive intermediates) to prevent degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the physicochemical properties of this compound?

- Methodological Answer : Quantum chemical computations under DFT frameworks (e.g., B3LYP/6-31G*) can optimize 3D molecular structures and calculate vibrational modes, molecular orbitals, and thermodynamic stability. For example, vibrational analysis of 4-fluoro-4-methylheptane-3,5-dione revealed key stretching modes for carbonyl groups and fluorine interactions . Descriptor-based models (e.g., logP for partition coefficients) derived from experimental data enable property prediction for novel derivatives .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

- Methodological Answer :

- Data Cross-Validation : Compare experimental NMR/FTIR spectra with simulated spectra from computational tools (e.g., Gaussian). Discrepancies in carbonyl peak positions may indicate solvation effects not accounted for in gas-phase calculations .

- Sensitivity Analysis : Test the impact of varying computational parameters (e.g., basis sets, solvent models) on predicted properties .

- Experimental Replication : Repeat synthesis under controlled conditions to rule out impurities or side reactions .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives in biomedical research?

- Methodological Answer :

- Derivatization : Introduce functional groups (e.g., halogens, methoxy) at specific positions to modulate electronic and steric effects. For example, pyrrolidine-2,5-dione derivatives showed enhanced agonistic activity in GPR119 signaling due to tetrazole moiety modifications .

- Bioactivity Assays : Use in vitro models (e.g., antiviral activity against H1N1) to quantify IC values. Prioritize derivatives with low cytotoxicity and high selectivity .

- Molecular Docking : Map interactions between diketone derivatives and target proteins (e.g., viral neuraminidase) to rationalize activity trends .

Q. What protocols mitigate challenges in isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Chromatographic Separation : Use gradient elution in HPLC or flash chromatography with polar stationary phases (e.g., silica gel) and non-polar solvents (e.g., hexane/ethyl acetate) .

- Crystallization Optimization : Screen solvents for recrystallization (e.g., ethanol vs. benzene) based on solubility differences between the product and byproducts .

- Analytical Monitoring : Employ TLC with UV-active stains or mass spectrometry to track purification efficiency .

Data Reporting and Ethical Compliance

Q. What documentation standards are critical for publishing research on this compound?

- Methodological Answer : Follow ICMJE guidelines to detail chemical synthesis, including:

- Chemical Metadata : Manufacturer, purity (≥95%), CAS numbers, and storage conditions .

- Safety Data : Toxicity, handling precautions (e.g., fume hood use for volatile intermediates), and waste disposal protocols .

- Spectroscopic Data : Provide full NMR assignments (δ values, multiplicity) and HRMS spectra in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.